molecular formula C21H27N3O2 B2995128 N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide CAS No. 1259205-15-6

N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide

Cat. No. B2995128
CAS RN: 1259205-15-6
M. Wt: 353.466
InChI Key: ZTPJNCNVGCUWBC-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide, also known as CPP-109, is a compound that has been researched for its potential use in treating addiction and neurological disorders. In

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. Research has shown that N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide can inhibit the activity of the enzyme responsible for breaking down cocaine in the body, leading to a decrease in the rewarding effects of cocaine use. Additionally, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to reduce alcohol consumption in animal models.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide works by inhibiting the activity of the enzyme responsible for breaking down cocaine in the body, leading to an increase in the levels of the active metabolite of cocaine. This increase in active metabolite levels leads to a decrease in the rewarding effects of cocaine use. Additionally, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to modulate the activity of glutamate receptors, which may contribute to its efficacy in treating addiction and neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on addiction, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models. Additionally, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to have a low potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide in lab experiments is its specificity for the enzyme responsible for breaking down cocaine, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide has been shown to have a low potential for toxicity and side effects. One limitation of using N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide. One area of research is the potential use of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide in treating other addiction disorders, such as opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide and its effects on glutamate receptors. Finally, research is needed to optimize the synthesis and formulation of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide for clinical use.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide involves the reaction of 1-cyanocyclopentylamine with 4-(4-methylbenzoyl)piperidine in the presence of acetic anhydride and triethylamine. The resulting N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide is then purified using column chromatography.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-6-17(7-5-16)20(26)18-8-12-24(13-9-18)14-19(25)23-21(15-22)10-2-3-11-21/h4-7,18H,2-3,8-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPJNCNVGCUWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide

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